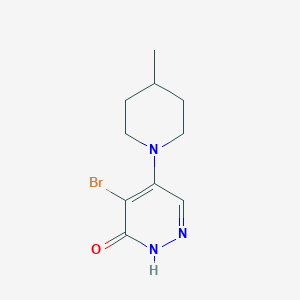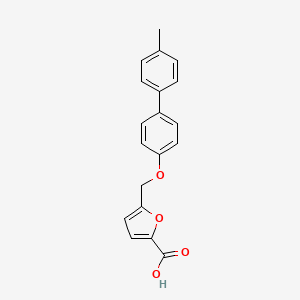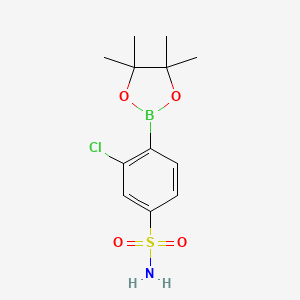
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. The sigma-1 receptor is also involved in the regulation of various neurotransmitters such as dopamine, serotonin, and glutamate. By blocking the activity of the sigma-1 receptor, this compound can modulate the activity of these neurotransmitters and affect various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-tumor properties by inhibiting the growth of various cancer cells. In addition, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters.
実験室実験の利点と制限
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one has several advantages for lab experiments. It is a highly selective antagonist of the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one. One area of interest is the development of new sigma-1 receptor antagonists that are more potent and selective than this compound. Another area of interest is the study of the role of the sigma-1 receptor in various neurological disorders such as Parkinson's disease and schizophrenia. Finally, the potential applications of this compound in other areas such as immunology and oncology should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological processes. This compound has several advantages for lab experiments, including its selectivity and ease of synthesis. However, this compound also has some limitations, including poor solubility and a short half-life. The study of this compound has several future directions, including the development of new sigma-1 receptor antagonists and the exploration of its potential applications in other areas.
合成法
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-methylpiperidine, 5-bromo-2-chloronicotinic acid, and triethylamine in the presence of a solvent such as acetonitrile. The reaction mixture is then heated to a specific temperature, and the resulting product is purified using column chromatography.
科学的研究の応用
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological processes such as pain perception, memory formation, and mood regulation. This compound has also been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and Alzheimer's disease.
特性
IUPAC Name |
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7-2-4-14(5-3-7)8-6-12-13-10(15)9(8)11/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZVGOMAAWJRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)



![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)

![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)